XLogP3 Lipophilicity vs. 5-Chloro Analog
A quantitative comparison of computed lipophilicity (XLogP3) reveals a significant difference. 2-(3-Bromophenoxy)-3-chlorobenzenamine has a computed XLogP3 of 4.1 [1], while its direct regioisomer, 2-(3-Bromophenoxy)-5-chloroaniline, has an XLogP3 of 3.8 [2]. This indicates a higher intrinsic membrane permeability for the target compound.
Δ 0.3 logP
Higher computed lipophilicity suggests different permeability profile in CNS models
Computed XLogP3 values; experimental verification advised
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 2-(3-Bromophenoxy)-5-chloroaniline: 3.8 |
| Quantified Difference | Target compound is 0.3 logP units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can be crucial for crossing biological membranes, making this compound a superior starting point for developing CNS-penetrant drugs or for targets with hydrophobic binding pockets.
- [1] PubChem. 2-(3-Bromophenoxy)-3-chlorobenzenamine, Computed Properties. XLogP3-AA Value: 4.1. PubChem CID 28401736. View Source
- [2] PubChem. 2-(3-Bromophenoxy)-5-chloroaniline, Computed Properties. XLogP3-AA Value: 3.8. PubChem CID 29791299. View Source
